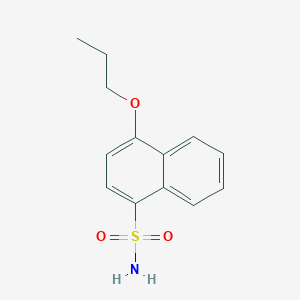

4-Propoxynaphthalene-1-sulfonamide

Description

Overview of the Naphthalene (B1677914) Core in Organic and Medicinal Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a cornerstone in organic and medicinal chemistry. ekb.eg Its rigid, planar, and electron-rich structure makes it a valuable building block for synthesizing complex molecules. ekb.eg The extended aromatic system of naphthalene provides a larger surface area for intermolecular interactions compared to a single benzene ring, which can be advantageous for binding to biological targets. mdpi.com

In the field of medicinal chemistry, naphthalene is considered a "privileged scaffold," a structural motif frequently found in biologically active compounds. nih.gov Derivatives of naphthalene exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com The lipophilic nature of the naphthalene ring often enhances a molecule's ability to traverse cellular membranes, a critical aspect for a drug to reach its intracellular target. mdpi.com Furthermore, the naphthalene system can be functionalized at various positions, enabling chemists to fine-tune its steric, electronic, and pharmacokinetic properties to optimize the efficacy and selectivity of a drug. nih.gov A number of naphthalene-based drugs have received FDA approval, including naftifine, naproxen, and bedaquiline, highlighting the therapeutic importance of this structural unit. ekb.egnih.gov

Significance of the Sulfonamide Moiety in Molecular Design

The sulfonamide functional group (-SO₂NH₂) is a critical component in the design of therapeutic agents. nih.gov Historically recognized for its role in the first generation of antibiotics, the "sulfa drugs," the significance of the sulfonamide moiety has since expanded across a multitude of therapeutic areas. researchgate.netajchem-b.com This functional group is a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding through its N-H and S=O groups. nih.gov

This capacity to act as both a hydrogen bond donor and acceptor allows the sulfonamide group to play a key role in molecular recognition, facilitating high-affinity binding to the active sites of enzymes and receptors. ajchem-b.com Consequently, sulfonamides are integral to drugs with a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties. researchgate.netajchem-b.com The sulfonamide group is often used as a bioisostere for other functional groups like carboxylic acids to improve a molecule's characteristics, including acidity, solubility, and metabolic stability. researchgate.net Over 150 drugs approved by the FDA contain a sulfur (SVI)-based moiety, underscoring its therapeutic importance. nih.gov

Position of 4-Propoxynaphthalene-1-sulfonamide within Naphthalene Sulfonamide Derivatives

This compound is a specific molecule within the broader class of naphthalene sulfonamide derivatives. The defining characteristics of this compound are the precise locations of its functional groups on the naphthalene core. The sulfonamide group is attached at the 1-position, a common site for substitution in naphthalene chemistry.

The key feature that distinguishes this compound from other related compounds is the propoxy group (-OCH₂CH₂CH₃) located at the 4-position of the naphthalene ring. This alkoxy substituent significantly impacts the molecule's properties, particularly its lipophilicity (fat-solubility) and its three-dimensional shape. The presence of the propoxy group can influence how the molecule interacts with biological targets, potentially leading to specific hydrophobic interactions within a binding pocket. The combination of the 1-sulfonamide and 4-propoxy groups creates a unique regioisomer with a distinct spatial arrangement and electronic profile, setting it apart from other naphthalene sulfonamide derivatives and defining its potential for specific molecular interactions. While research has been conducted on various naphthalene sulfonamide derivatives for applications such as tubulin polymerization inhibition, the specific biological activities of this compound are less extensively documented in readily available literature. nih.gov

Data Table for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃S |

| Molecular Weight | 265.33 g/mol |

| Appearance | White to off-white solid (typical for related compounds) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol (B129727) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-2-9-17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBDMPRNBXMOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of a related sulfonamide, N-(4-Methoxyphenyl)methanesulfonamide, signals for the aromatic protons appear between 6.88 and 7.22 ppm. rsc.org The methoxy (B1213986) group protons present as a singlet at 3.80 ppm, while the methyl group attached to the sulfonamide nitrogen appears as a singlet at 2.96 ppm. rsc.org For other sulfonamide derivatives, aromatic protons are typically observed in the region of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) itself can appear as a singlet in a broad range, from 8.78 to 10.15 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a representative sulfonamide, N-(4-Methoxyphenyl)methanesulfonamide, the carbon of the methoxy group is observed at 55.5 ppm. rsc.org The aromatic carbons show signals in the range of 114.8 to 158.0 ppm. rsc.orgrsc.org Specifically, for a series of sulfonamide derivatives, aromatic carbon signals were found between 111.83 and 160.11 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. science.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. uvic.canih.gov This is particularly useful for assigning carbon signals based on their attached, and more easily assigned, proton signals. nih.gov

These 2D NMR experiments, often used in combination, allow for the unambiguous assignment of all proton and carbon signals in the NMR spectra of complex molecules like 4-Propoxynaphthalene-1-sulfonamide. science.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a sulfonamide will show characteristic absorption bands corresponding to the vibrations of its specific functional groups.

For sulfonamides in general, the most characteristic bands are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which appear in the ranges of 1382–1318 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.orgresearchgate.net The stretching vibration of the S-N bond is typically observed in the region of 961–895 cm⁻¹. rsc.orgresearchgate.net Additionally, the N-H stretching vibration of the sulfonamide group (–SO₂NH–) is expected to appear in the spectrum. rsc.org For aromatic compounds, bands corresponding to C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov

In the mass spectrum of this compound, the molecular ion peak would confirm the molecular weight of the compound. The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. benthamopen.comscielo.br For example, cleavage of the bond between the naphthalene (B1677914) ring and the sulfonamide group, or fragmentation of the propoxy chain, would lead to characteristic fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition. benthamopen.com

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Lack of Specific Data for this compound Prevents Detailed Computational Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in detailed computational and theoretical studies specifically focused on the compound This compound . While extensive research exists for analogous naphthalene and sulfonamide derivatives, the specific data required to construct a detailed analysis as requested—including Density Functional Theory (DFT) calculations and molecular docking simulations for this exact molecule—is not currently available in the public domain.

Computational chemistry provides powerful insights into molecular properties and behaviors. Techniques like DFT are used to predict molecular geometry, vibrational frequencies, and electronic characteristics, while molecular docking simulates the interaction of a molecule with a biological target. However, these studies are highly specific to the chemical structure being analyzed.

Searches for data on this compound did not yield specific results for the following critical areas:

Molecular Geometry Optimization: No published optimized coordinates or detailed structural parameters (bond lengths, bond angles, dihedral angles) were found.

Vibrational Frequency Analysis: Specific calculated vibrational frequencies and their corresponding assignments for the 4-propoxy derivative are not available.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, and the resulting energy gap, have not been reported specifically for this compound.

Natural Bond Orbital (NBO) Analysis: There is no available data on the specific hyperconjugative interactions or charge delocalization patterns for this compound.

Electrostatic Potential Surface (ESP) Analysis: Maps illustrating the electrostatic potential and identifying sites for nucleophilic or electrophilic attack for this molecule are not present in the literature.

Molecular Docking Simulations: While docking studies have been performed on other naphthalene-sulfonamide compounds against various targets, no such simulations have been published for this compound. nih.gov

Although studies on similar molecules, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provide a framework for how such analyses are conducted, their results cannot be extrapolated to this compound due to differences in their chemical structures. nih.govresearchgate.net The presence of a propoxy group in place of other substituents would uniquely influence the electronic and steric properties of the molecule, leading to different computational results.

Without access to peer-reviewed research or database entries containing these specific computational analyses for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The generation of such an article would require performing novel computational research on the compound.

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthalene (B1677914) Sulfonamide Derivatives

QSAR studies on derivatives of naphthalene sulfonamide aim to establish a mathematical correlation between the chemical structure and biological activity. nih.govnih.gov These models are crucial in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent and selective molecules. nih.govnih.gov

In a typical QSAR study involving naphthalene sulfonamide analogs, a series of compounds with varied substituents on the naphthalene ring and the sulfonamide group would be synthesized and their biological activity evaluated. The structural properties of these molecules are then quantified using molecular descriptors. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to the molecule's affinity for non-polar environments (e.g., LogP).

Topological: Describing the connectivity of atoms within the molecule.

Once calculated, these descriptors are used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that links them to the observed biological activity.

For a hypothetical QSAR study on a series of 4-alkoxynaphthalene-1-sulfonamides, including the 4-propoxy derivative, the following data table illustrates the type of information that would be generated.

| Compound | R-group | LogP | Molecular Weight | Biological Activity (IC₅₀, µM) |

| 1 | -OCH₃ (methoxy) | 2.5 | 253.29 | 15.2 |

| 2 | -OCH₂CH₃ (ethoxy) | 3.0 | 267.32 | 10.8 |

| 3 | -OCH₂CH₂CH₃ (propoxy) | 3.5 | 281.35 | 7.5 |

| 4 | -OCH(CH₃)₂ (isopropoxy) | 3.4 | 281.35 | 8.1 |

Please note: The data in the table above is illustrative and not based on actual experimental results for 4-propoxynaphthalene-1-sulfonamide, as such specific data is not available in the reviewed literature.

A resulting QSAR equation might take the form:

log(1/IC₅₀) = 0.25 * LogP - 0.01 * Molecular Weight + constant

This equation would suggest that increasing hydrophobicity (LogP) and decreasing molecular weight could lead to enhanced biological activity within this specific series of compounds.

Conformational Analysis and Molecular Mechanics Calculations

Conformational analysis of this compound would involve exploring the molecule's different spatial arrangements and their corresponding energy levels. This is critical for understanding how the molecule might bind to a biological target, such as an enzyme or receptor. Molecular mechanics is a computational method used to perform these calculations.

The key flexible bonds in this compound are around the propoxy group and the sulfonamide linker. The rotational barriers around these bonds determine the accessible conformations of the molecule.

Naphthalene-Oxygen Bond: Rotation around this bond would alter the orientation of the propoxy chain relative to the naphthalene ring.

Oxygen-Propyl Bond: Rotation here would change the conformation of the alkyl chain itself.

Naphthalene-Sulfur Bond: Rotation is possible, influencing the position of the sulfonamide group.

Sulfur-Nitrogen Bond: This bond also has rotational freedom.

Molecular mechanics calculations would systematically rotate these bonds and calculate the potential energy of each resulting conformation. The output is often visualized as a potential energy surface, where low-energy regions correspond to the most stable conformations.

A hypothetical conformational analysis might reveal the following low-energy conformers:

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 178° | 65° | 0.0 (Global Minimum) |

| B | -60° | 180° | 1.2 |

| C | 60° | -60° | 2.5 |

Please note: This data is for illustrative purposes to demonstrate the output of a conformational analysis and is not based on a specific study of this compound.

These calculations are fundamental in structure-based drug design. By understanding the preferred shape of this compound, researchers can better predict its interactions with the binding site of a target protein, potentially leading to the design of more effective therapeutic agents. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms in Synthetic Transformations

No specific information is available in the public domain regarding the detailed reaction mechanisms for the synthesis of 4-Propoxynaphthalene-1-sulfonamide.

Stability under Various Chemical Conditions

There is no publicly available data on the stability of this compound under different chemical conditions.

Interactions with Solvents and Reaction Media

Specific studies on the interaction of this compound with various solvents and reaction media have not been found in the public domain.

Electrophilic and Nucleophilic Character of the Sulfonamide and Naphthalene (B1677914) Moieties

A detailed analysis of the electrophilic and nucleophilic character of the sulfonamide and naphthalene moieties specific to this compound is not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies of Naphthalene 1 Sulfonamide Scaffolds

Influence of the Propoxy Group on Molecular Recognition and Interactions

The substituent at the 4-position of the naphthalene (B1677914) ring plays a significant role in molecular recognition and binding affinity. While direct studies on the 4-propoxy group in 4-Propoxynaphthalene-1-sulfonamide are limited, the influence of alkoxy groups at this position can be inferred from related studies on naphthalene-1-sulfonamide (B86908) derivatives.

In a broader context of substituted sulfonamides, the introduction of small hydrophobic groups has been shown to potentially increase biological activity. researchgate.net The lipophilicity of the propoxy group can enhance membrane permeability and cellular uptake, which may contribute to improved efficacy in cell-based assays.

Role of the Sulfonamide Moiety in Binding and Catalysis

The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore in a vast array of therapeutic agents and is central to the biological activity of the naphthalene-1-sulfonamide scaffold. nih.govresearchgate.net Its importance stems from its unique electronic and structural properties, which enable it to participate in key binding interactions and, in some cases, mimic transition states in enzymatic reactions.

The sulfonamide group is a strong hydrogen bond donor (via the N-H) and acceptor (via the oxygens). nih.gov These interactions are often crucial for anchoring the molecule to its biological target. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide moiety coordinates directly with the zinc ion in the enzyme's active site. nih.gov The tetrahedral geometry of the sulfonamide sulfur atom allows it to act as a structural mimic of the tetrahedral transition state of amide bond hydrolysis, a strategy employed in the design of protease inhibitors. researchgate.net

Furthermore, the sulfonamide group is chemically stable and less susceptible to metabolic degradation compared to amides, contributing to improved pharmacokinetic profiles. researchgate.net The electronic nature of the sulfonamide group can also influence the properties of the adjacent naphthalene ring system.

| Interaction Type | Role of Sulfonamide Moiety | Significance in Binding |

| Hydrogen Bonding | Acts as both a donor (N-H) and acceptor (S=O) | Anchors the ligand to the target protein. |

| Metal Ion Coordination | Can coordinate with metal ions in enzyme active sites (e.g., Zn²⁺) | Essential for the inhibitory mechanism of certain enzymes like carbonic anhydrase. |

| Transition-State Mimicry | Tetrahedral geometry mimics the transition state of amide hydrolysis | Enables potent inhibition of proteases. |

| Structural Rigidity | Provides a stable and defined orientation for other parts of the molecule | Optimizes interactions with the binding site. |

Impact of Substituents on the Naphthalene Ring System on Activity Profiles

Substituents on the naphthalene ring system can dramatically alter the activity profile of naphthalene-1-sulfonamide derivatives. The nature, position, and size of these substituents influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Studies on naphthalene-1-sulfonamide derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4) have provided valuable insights into these effects. nih.govresearchgate.net For example, the introduction of a bromine atom at the 4-position of the naphthalene ring was a key step in the synthesis of potent FABP4 inhibitors. researchgate.net This highlights the importance of substitution at this position for achieving high affinity.

The electronic properties of the substituents are also critical. Electron-withdrawing groups, such as trifluoromethyl groups, can significantly impact the electronic distribution of the naphthalene ring system, which in turn affects its interactions with the target protein. nih.gov The position of the substituent is equally important. For instance, the activity of fluorinated naphthalene-1-sulfonamide derivatives against FABP4 was found to be highly dependent on the position of the fluorine atom on a connected phenyl ring. researchgate.net

| Substituent Type | Position on Naphthalene Ring | Observed Impact on Activity | Potential Rationale |

| Halogens (e.g., Br) | 4-position | Increased inhibitory activity against FABP4. researchgate.net | Can form halogen bonds and alter electronic properties. |

| Electron-withdrawing groups (e.g., CF₃) | Various | Can increase the sensitivity of the molecule to other substituent effects. nih.gov | Modifies the electrostatic potential of the naphthalene ring. |

| Aromatic/Heterocyclic rings | Various | Can interact with hydrophobic pockets in the binding site. nih.gov | Increases surface area for van der Waals interactions. |

Stereochemical Considerations and Enantioselectivity in Derivative Design

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in biological activity between enantiomers or diastereomers.

While specific studies on the stereochemistry of this compound are not prevalent, general principles from related sulfonamide derivatives underscore its importance. For instance, in a series of arylpropyl sulfonamides, the cytotoxic activity was found to be dependent on the stereoconfiguration of the propyl group, with the (1R, 2R) configuration showing the highest potency. researchgate.net

In the design of derivatives of this compound, introducing chiral centers would necessitate the synthesis and evaluation of individual stereoisomers. This is because different enantiomers can exhibit distinct binding modes, affinities, and even pharmacological effects (e.g., one enantiomer being an agonist while the other is an antagonist). High-resolution structural techniques, such as X-ray crystallography of ligand-protein complexes, can reveal the specific interactions that favor one stereoisomer over another. nih.gov

Computational Approaches to SAR Elucidation, including Homology Modeling

Computational methods are indispensable tools for elucidating the SAR of drug candidates, providing insights that can guide the design of more potent and selective molecules. nih.govmdpi.com These approaches range from quantitative structure-activity relationship (QSAR) studies to more sophisticated molecular modeling techniques like homology modeling and molecular docking.

For the naphthalene-1-sulfonamide scaffold, computational studies have been instrumental. For example, 3D-QSAR analysis has been used to build predictive models for the cytotoxicity of arylpropyl sulfonamides. researchgate.net These models can help to identify the key structural features that contribute to the observed biological activity.

Homology modeling is particularly useful when the crystal structure of the target protein is unknown. mdpi.comnih.gov By using the amino acid sequence of the target and the known structure of a homologous protein as a template, a 3D model of the target protein can be generated. This model can then be used for molecular docking studies to predict how ligands like this compound bind to the target. Such an approach was successfully used in the discovery of naphthalene-1-sulfonamide derivatives as FABP4 inhibitors, where X-ray crystallography later confirmed the computationally predicted binding mode. nih.gov

| Computational Method | Application to Naphthalene-1-sulfonamide SAR | Key Insights Gained |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the activity of new derivatives based on their physicochemical properties. researchgate.net | Identification of key molecular descriptors (e.g., hydrophobicity, electronic properties) that correlate with biological activity. |

| Molecular Docking | Predicting the binding mode and affinity of ligands within a target's active site. nih.gov | Understanding the specific interactions (hydrogen bonds, hydrophobic contacts) that govern binding. |

| Homology Modeling | Creating a 3D model of a target protein when its experimental structure is unavailable. mdpi.comnih.gov | Enabling structure-based drug design for novel targets. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding mode and identifying key conformational changes. |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is fundamental to the analysis of 4-Propoxynaphthalene-1-sulfonamide, allowing for its separation from impurities and related compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. For naphthalenesulfonic acid derivatives, which are structurally related to this compound, reversed-phase HPLC is a common and effective approach. nih.govnih.gov A C18 column is frequently used, which separates compounds based on their hydrophobicity. nih.gov

A typical mobile phase for analyzing related naphthalene-based compounds consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). nih.govsielc.com The separation of naphthalene (B1677914) and its derivatives can be achieved using an isocratic mobile phase, for instance, a 50% (v/v) aqueous acetonitrile solution. nih.gov Detection is often performed using a UV detector, with a wavelength set to around 270 nm, where the naphthalene ring system exhibits strong absorbance. sielc.comresearchgate.net More advanced HPLC systems may be coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, which is particularly useful for detecting trace amounts in complex mixtures. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Naphthalene Sulfonic Acid Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Synergi Hydro-RP, 4 µm, 150x4.6 mm) | nih.gov |

| Mobile Phase | 50% Acetonitrile in water (Isocratic) | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govsielc.com |

| Detection | UV at 270 nm or Fluorescence | nih.govsielc.comresearchgate.net |

| Temperature | 25 °C | nih.gov |

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While many sulfonamides have low volatility, they can be analyzed by GC after a derivatization step to increase their thermal stability and volatility. nih.govnih.gov A common derivatization process for sulfonamides involves methylation, for example, with diazomethane, followed by acylation. nih.govoup.com

Once derivatized, the compounds can be separated on a capillary GC column, such as one coated with a 3% OV-17 stationary phase. oup.com The separated components are then detected, most powerfully by a mass spectrometer (GC-MS). nih.govoup.com GC-MS provides not only quantification but also structural information from the mass spectrum, which aids in definitive identification. nih.gov For specific applications, an atomic emission detector (AED) can be used to characterize compounds by their elemental ratios of carbon, nitrogen, and sulfur. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Sulfonamides

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Methylation (e.g., with Diazomethane) followed by acylation | nih.govoup.com |

| Column | Glass, packed with 3% OV-17 on 80-100 mesh Gas-Chrom Q | oup.com |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Injector Temp. | Optimized for derivatized analyte (e.g., >200 °C) | usda.gov |

| Detector | Mass Spectrometer (MS) or Atomic Emission Detector (AED) | nih.govnih.govoup.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. It is also used for screening purposes and purity assessment. tandfonline.comtaylorfrancis.com The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. tandfonline.comresearchgate.net

For sulfonamides, a common stationary phase is silica gel F254, which contains a fluorescent indicator that allows for the visualization of UV-absorbing compounds under a UV lamp at 254 nm. researchgate.netepfl.ch A variety of solvent systems can be employed as the mobile phase, with mixtures like chloroform (B151607) and methanol (B129727) or chloroform and n-butanol being effective for separating sulfonamides. tandfonline.comresearchgate.net After development, the spots can be visualized under UV light or by spraying with a reagent like fluorescamine, which reacts with the primary amino group of the sulfonamide to produce a fluorescent product. usda.govtandfonline.com

Table 3: Typical TLC Systems for Sulfonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | researchgate.net |

| Mobile Phase | Chloroform / n-Butanol or Chloroform / Methanol (e.g., 89:11 v/v) | tandfonline.comresearchgate.net |

| Visualization | UV light (254 nm) or Fluorescamine spray reagent | usda.govepfl.ch |

| Application | Reaction monitoring, purity screening | tandfonline.comresearchgate.net |

Advanced Spectroscopic Detection Methods

Spectroscopic methods are indispensable for the structural confirmation and sensitive detection of this compound. These techniques are often coupled with chromatographic systems.

UV-Visible spectrophotometry is a straightforward method for quantifying sulfonamides, often based on diazotization followed by coupling with a chromogenic agent to produce a colored compound. researchgate.net However, for more specific detection, fluorescence spectroscopy offers higher sensitivity. acs.org Sulfonamides can be detected via their native fluorescence or by derivatization with fluorescent tags. epfl.chtandfonline.com For instance, the quenching of a fluorophore's emission upon binding to the sulfonamide can be measured, providing a sensitive detection method with low limits of detection. acs.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as one of the most powerful detection techniques. researchgate.netnih.gov It provides high selectivity and sensitivity, allowing for the detection of analytes at very low concentrations (ng/g or µg/kg levels). researchgate.netnih.gov This is crucial when analyzing for trace residues in complex samples. acs.org

Sample Preparation and Extraction Methodologies for Complex Matrices

Effective sample preparation is critical for accurate quantification, especially when analyzing for this compound in complex matrices like environmental or biological samples. researchgate.netrsc.org The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.netmdpi.com

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netmdpi.com In LLE, the analyte is partitioned between the sample's aqueous phase and an immiscible organic solvent. mdpi.com SPE is widely used for its efficiency in cleaning up and concentrating analytes. researchgate.netresearchgate.net Cartridges such as Oasis HLB or C18 are frequently employed to retain sulfonamides from the sample extract, after which they are eluted with a small volume of an appropriate solvent. researchgate.net

A popular and effective method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. nih.govrsc.org This method involves an initial extraction with an organic solvent like acetonitrile, followed by a "salting-out" step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. nih.govrsc.org A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent (like C18) is added to the extract to remove interfering matrix components like fats and pigments. nih.gov

Table 4: Common Sample Preparation Techniques for Sulfonamides

| Technique | Description | Common Sorbents/Solvents | Source |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted. | C18, Oasis HLB | researchgate.netresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Ethyl acetate, Acetonitrile | nih.govmdpi.com |

| QuEChERS | Extraction with acetonitrile followed by salting out and d-SPE cleanup. | Acetonitrile, MgSO₄, NaCl, C18 sorbent | nih.govrsc.org |

Applications of Naphthalene 1 Sulfonamide Scaffolds in Chemical Biology and Material Science

Utility as Pharmacophores in Modern Drug Discovery

The naphthalene-1-sulfonamide (B86908) framework serves as a key pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR), making it a valuable starting point for the design of potent and selective therapeutic agents. researchgate.netijpsjournal.com

Design of Enzyme Inhibitors (e.g., Fatty Acid Binding Protein 4 (FABP4) Inhibitors)

A significant application of the naphthalene-1-sulfonamide scaffold is in the development of enzyme inhibitors. Fatty Acid Binding Protein 4 (FABP4) is a critical protein involved in metabolic and inflammatory pathways and is considered a therapeutic target for conditions like type 2 diabetes and atherosclerosis. researchgate.netnih.govcymitquimica.com

Researchers have successfully employed a structure-based design strategy to identify naphthalene-1-sulfonamide derivatives as novel, potent, and selective inhibitors of FABP4. researchgate.netnih.gov Through X-ray crystallography and isothermal titration calorimetry, the binding mode of these inhibitors within the FABP4 pocket has been elucidated, revealing the importance of a network of ordered water molecules. researchgate.netnih.gov

Certain derivatives have shown binding affinities to FABP4 that are comparable or even superior to known inhibitors like BMS309403. researchgate.netnih.gov For instance, compounds with specific substitutions demonstrated significant improvements in glucose and lipid metabolism in in vivo studies with obese diabetic mice. These derivatives led to decreased fasting blood glucose and serum lipid levels, enhanced insulin (B600854) sensitivity, and reduced hepatic steatosis. researchgate.netnih.gov The metabolic stability of these compounds in liver microsomes further underscores their therapeutic potential. researchgate.netnih.gov

Development of Receptor Modulators (e.g., CCR8 Antagonists)

The naphthalene-1-sulfonamide structure is also a key pharmacophore for modulating the function of G-protein coupled receptors (GPCRs), such as the C-C chemokine receptor 8 (CCR8). CCR8 is an attractive target for diseases involving immune responses. Naphthalene-sulfonamide-based compounds have been developed as potent antagonists for human CCR8. researchgate.net

These antagonists have been shown to act as inverse agonists, inhibiting the basal activity of the receptor with high potency. nih.gov Studies have revealed that minor chemical modifications to the naphthalene-sulfonamide scaffold can significantly alter a compound's ability to block the binding and action of the natural ligand, CCL1. This probe-dependent allosteric interaction divides the compounds into two main groups: those that are predominantly inverse agonists and those that are balanced antagonists/inverse agonists. nih.gov The affinity of these compounds for CCR8 can be exceptionally high, with some derivatives exhibiting Ki values in the low nanomolar range. drughunter.comresearchgate.net

Exploration as Multi-target Agents in Complex Biological Systems

The versatility of the naphthalene-1-sulfonamide scaffold makes it an excellent candidate for the development of multi-target agents, which can be particularly effective for treating complex diseases. researchgate.net The ability of derivatives to interact with distinct biological targets, such as FABP4 and CCR8, highlights the polypharmacological potential of this chemical class. researchgate.net

Furthermore, research has shown that other naphthalene-sulfonamide derivatives can act as potent inhibitors of tubulin polymerization. One such derivative, N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide, exhibited significant antiproliferative activity against cancer cell lines by interacting with the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis. This demonstrates that the naphthalene-1-sulfonamide scaffold can be tailored to target different classes of proteins, including enzymes, GPCRs, and structural proteins like tubulin, opening avenues for creating agents that can modulate multiple disease-relevant pathways simultaneously.

Application as Chemical Probes for Biological Target Identification

A well-characterized small molecule with high potency and selectivity for a specific biological target can serve as a valuable chemical probe to investigate that target's function in biological systems. The naphthalene-1-sulfonamide derivatives developed as potent and selective FABP4 inhibitors are prime candidates for such applications. researchgate.netnih.gov Their ability to engage the target protein in a well-defined manner allows for the dissection of complex biological pathways and the validation of new drug targets. The use of such probes, often in conjunction with a structurally similar but inactive control compound, is a cornerstone of modern chemical biology for target deconvolution after phenotypic screens.

Role as Chiral Auxiliaries in Asymmetric Synthesis

There is currently no available research literature that specifically describes the use of 4-propoxynaphthalene-1-sulfonamide or the broader naphthalene-1-sulfonamide scaffold as a chiral auxiliary in asymmetric synthesis. While sulfonamides, in general, have been explored in this context, specific applications for this particular scaffold have not been reported.

Emerging Applications in Advanced Materials Science

The unique photophysical properties of the naphthalene (B1677914) core have led to the exploration of naphthalene-1-sulfonamide derivatives in materials science. Researchers have designed and synthesized a new class of liquid fluorescent organic salts, or ionic liquids, based on the naphthalenesulfonamide structure. By combining a naphthalenesulfonamide-derived anion with an imidazolium (B1220033) cation, they created materials that exhibit strong green fluorescence under UV irradiation. These "ionic liquidized-naphthalenesulfonamide" materials possess tunable photophysical characteristics that are dependent on the solvent, highlighting their potential for use in creating novel liquid fluorescent materials and sensors.

Future Perspectives and Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of naphthalenesulfonamides, this involves a shift away from hazardous reagents and solvents. Future research will likely focus on catalytic methods, such as C-H activation, to construct the core structure more efficiently. The use of renewable resources and energy-efficient reaction conditions, like microwave or ultrasonic assistance, are also promising areas of exploration. These approaches aim to reduce waste, improve atom economy, and create safer synthetic routes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and optimization of new drug candidates. For compounds like 4-propoxynaphthalene-1-sulfonamide, AI algorithms can be employed to predict biological activity and pharmacokinetic properties based on its structure. By analyzing vast datasets of related sulfonamides, machine learning models can identify key structural features that enhance efficacy and reduce potential off-target effects. This computational approach accelerates the discovery process, allowing for the rapid virtual screening of numerous derivatives and the identification of the most promising candidates for synthesis and further testing.

Elucidation of Novel Biological Targets and Mechanisms of Action for Sulfonamide Scaffolds

While the sulfonamide functional group is a well-established pharmacophore, its full range of biological activities is still being uncovered. Future research will delve deeper into identifying novel protein targets for naphthalenesulfonamides. Techniques such as chemoproteomics and thermal shift assays can be utilized to screen for interactions with a wide array of cellular proteins. Understanding these novel targets and their associated signaling pathways will be crucial for developing the next generation of sulfonamide-based therapeutics with unique mechanisms of action. This could lead to treatments for a broader spectrum of diseases beyond the traditional applications of this class of compounds.

Exploration of Naphthalene (B1677914) Sulfonamides in Neglected Chemical Biology Applications

The unique photophysical properties of the naphthalene ring system open up possibilities for its use in chemical biology beyond traditional drug roles. Naphthalene sulfonamides can be designed as fluorescent probes to visualize biological processes within living cells. Their ability to interact with specific biomolecules could be harnessed to develop sensors for detecting metal ions or other small molecules of biological interest. Furthermore, their potential as enzyme inhibitors could be explored in the context of neglected diseases, where new chemical entities are desperately needed. This expansion into diagnostics and research tools represents a significant area of future growth for this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.